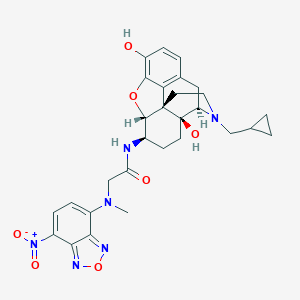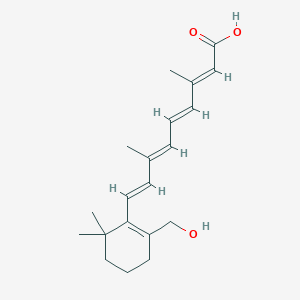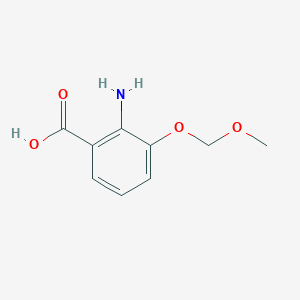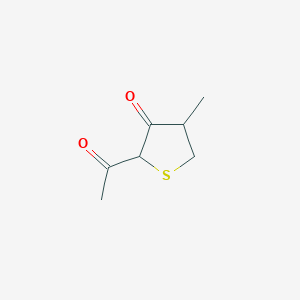
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene, also known as AKMD, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AKMD is a yellowish-brown liquid with a strong odor and is synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their metabolic pathways. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been reported to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also stable under normal laboratory conditions. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor, which can make handling difficult. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also highly reactive and requires careful handling to avoid accidents.
Zukünftige Richtungen
There are several future directions for 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene research. One area of interest is the development of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene-based drugs for the treatment of bacterial and fungal infections. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, the synthesis of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene analogs may lead to the discovery of new compounds with enhanced therapeutic properties.
Conclusion:
In conclusion, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods and has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments, including its ease of synthesis and stability. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor and reactivity. Further research is needed to explore the potential of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene in various areas, including drug development and the synthesis of analogs.
Synthesemethoden
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods, including the reaction of 2-acetyl-4-methylthiazole with hydrogen sulfide and a catalyst, the reaction of 2-acetylthiophene with acetic anhydride and hydrogen sulfide, and the reaction of 2-acetyl-4-methylthiazole with phosphorus pentasulfide. The yield and purity of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
142267-90-1 |
|---|---|
Produktname |
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene |
Molekularformel |
C7H10O2S |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-acetyl-4-methylthiolan-3-one |
InChI |
InChI=1S/C7H10O2S/c1-4-3-10-7(5(2)8)6(4)9/h4,7H,3H2,1-2H3 |
InChI-Schlüssel |
DIDRMTPJWQJALM-UHFFFAOYSA-N |
SMILES |
CC1CSC(C1=O)C(=O)C |
Kanonische SMILES |
CC1CSC(C1=O)C(=O)C |
Synonyme |
3(2H)-Thiophenone, 2-acetyldihydro-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




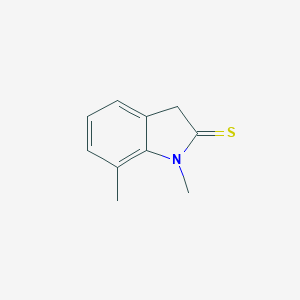


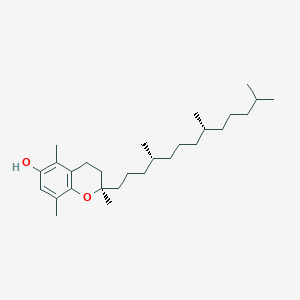
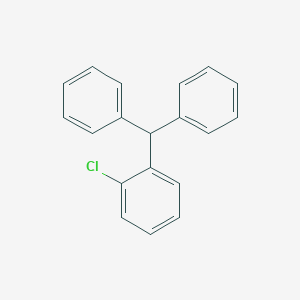
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

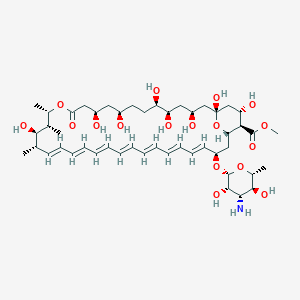
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
